

The Discovery and Enduring Legacy of Dimesitylborane: A Technical Guide

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Compound of Interest

Compound Name: Dimesitylborane

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimesitylborane, a sterically hindered organoborane, has carved a significant niche in synthetic chemistry and materials science since its initial development. This whitepaper provides an in-depth technical guide to the discovery, history, and core chemical properties of **Dimesitylborane**. It details the seminal synthetic protocols and presents key quantitative data, including spectroscopic and crystallographic parameters. Furthermore, this document explores the fundamental reactivity of **Dimesitylborane**, particularly its role as a Lewis acid and its utility in hydroboration reactions, offering a valuable resource for researchers leveraging this versatile reagent in contemporary chemical research and drug development.

Discovery and History

The story of **Dimesitylborane** is intrinsically linked to the pioneering work on sterically hindered organoboranes. While the exact first synthesis of the parent **Dimesitylborane** (Mes_2BH) is not definitively documented in a single seminal paper, its development can be traced through the exploration of related dimesitylboron compounds. A crucial precursor, dimesitylboron fluoride (Mes_2BF), was synthesized as early as 1957 by H.C. Brown and V.H. Dodson during their extensive investigations into organoborane chemistry.

A significant milestone in the broader understanding and synthetic utility of the dimesitylboron moiety came with the work of J.C. Doty, P.J. Grisdale, M.E. Glogowski, and J.L.R. Williams in

1972. Their research on the synthesis and fluorescent properties of dimesityl-phenylboranes provided key insights into the preparation and characteristics of compounds containing the dimesitylboron core. The synthesis of **Dimesitylborane** itself is often achieved through the reduction of dimesitylboron fluoride, a method that has been refined over the years and is now a standard procedure in many synthetic laboratories. The bulky mesityl groups (2,4,6-trimethylphenyl) are a defining feature of **Dimesitylborane**, imparting unique steric and electronic properties that have driven its application in various fields.

Physicochemical and Spectroscopic Data

Dimesitylborane is a white, crystalline solid that is sensitive to air and moisture. Its key physicochemical and spectroscopic data are summarized in the tables below.

Property	Value
Chemical Formula	C ₁₈ H ₂₃ B
Molar Mass	250.19 g/mol
Appearance	White crystalline solid
CAS Number	51458-06-1

Spectroscopic Data	Value (Typical)
¹¹ B NMR Chemical Shift (δ)	~ +70 to +80 ppm (broad singlet)
¹ H NMR Chemical Shift (δ)	Mesityl Protons: ~6.8 ppm (s), Methyl Protons: ~2.3 ppm (s), ~2.1 ppm (s)

Experimental Protocols

Synthesis of Dimesitylboron Fluoride (Mes₂BF)

Dimesitylboron fluoride serves as a common precursor to **Dimesitylborane**. A general synthetic protocol is as follows:

Materials:

- Mesitylmagnesium bromide (MesMgBr) solution in THF
- Boron trifluoride diethyl etherate ($\text{BF}_3 \cdot \text{OEt}_2$)
- Anhydrous diethyl ether or THF
- Standard Schlenk line and glassware

Procedure:

- In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), a solution of MesMgBr in anhydrous THF is prepared.
- The Grignard solution is cooled to 0 °C in an ice bath.
- Boron trifluoride diethyl etherate is added dropwise to the stirred Grignard solution. A 2:1 molar ratio of MesMgBr to $\text{BF}_3 \cdot \text{OEt}_2$ is typically used.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
- The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude dimesitylboron fluoride.
- The product can be purified by crystallization or distillation under reduced pressure.

Synthesis of Dimesitylborane (Mes_2BH)

The reduction of dimesitylboron fluoride is a common route to **Dimesitylborane**.

Materials:

- Dimesitylboron fluoride (Mes_2BF)

- Reducing agent (e.g., Lithium aluminum hydride (LiAlH_4) or Diisobutylaluminium hydride (DIBAL-H))
- Anhydrous diethyl ether or THF
- Standard Schlenk line and glassware

Procedure:

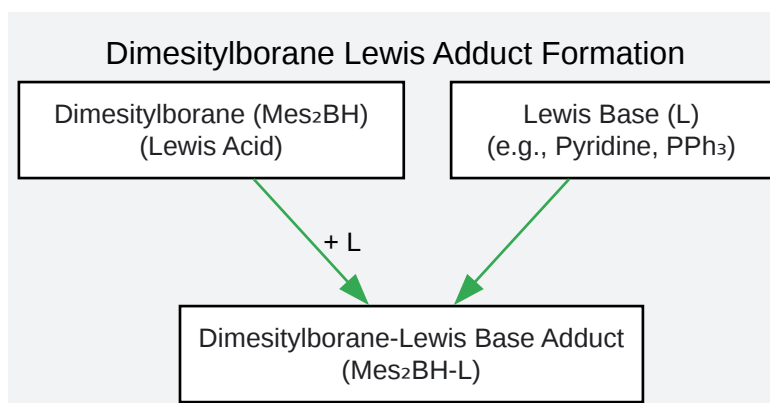
- In a flame-dried Schlenk flask under an inert atmosphere, a solution of dimesitylboron fluoride in anhydrous diethyl ether or THF is prepared.
- The solution is cooled to 0 °C.
- A solution or slurry of the reducing agent in the same solvent is added dropwise to the stirred solution of Mes_2BF .
- The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature.
- The reaction is carefully quenched with a minimal amount of water or a dilute acid solution.
- The resulting mixture is filtered to remove inorganic salts.
- The filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield **Dimesitylborane**.
- Further purification can be achieved by crystallization from a suitable solvent like pentane or hexane.

Key Reactions and Applications

Lewis Acidity and Adduct Formation

The boron atom in **Dimesitylborane** possesses a vacant p-orbital, making it a potent Lewis acid. However, the bulky mesityl groups sterically hinder the boron center, influencing its reactivity. It readily forms adducts with a variety of Lewis bases, such as amines, phosphines,

and ethers. This interaction is a fundamental aspect of its chemistry and is crucial for its use as a catalyst and in frustrated Lewis pair (FLP) chemistry.

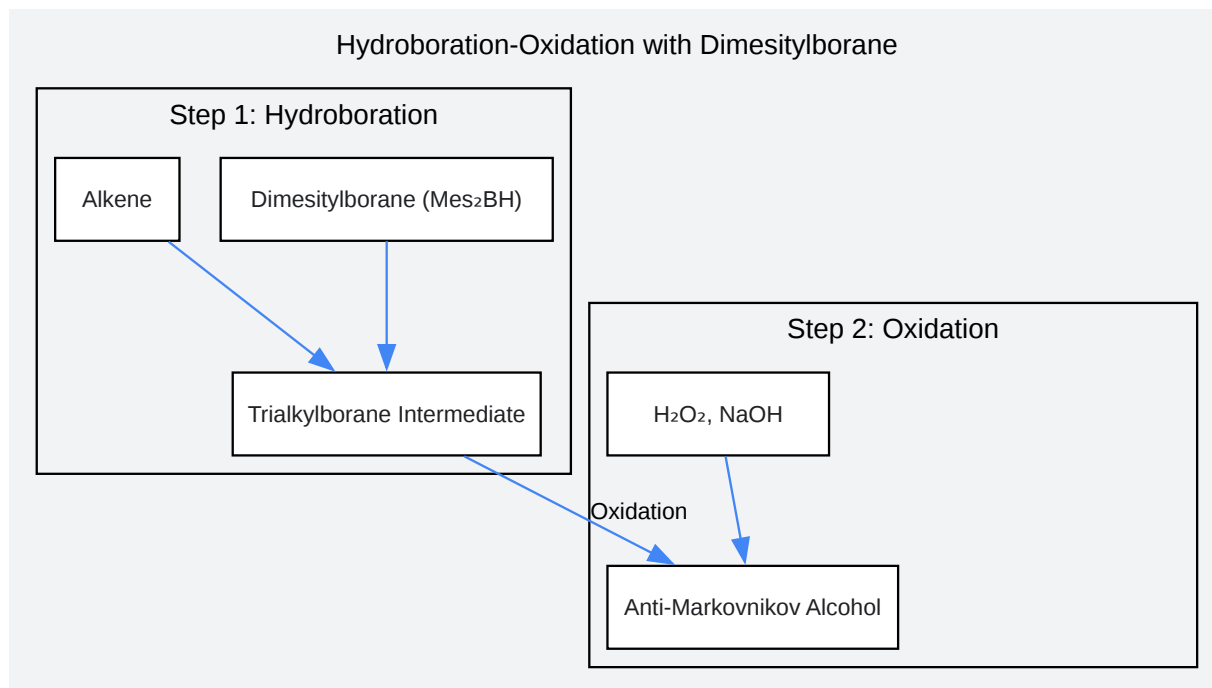


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Dimesitylborane Lewis Adduct Formation

Hydroboration Reactions

Dimesitylborane is a highly regioselective hydroborating agent. The steric bulk of the mesityl groups directs the addition of the B-H bond to the less sterically hindered carbon atom of an alkene or alkyne. This "anti-Markovnikov" addition is a powerful tool in organic synthesis for the preparation of alcohols and other functional groups with high control over regiochemistry.



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Hydroboration-Oxidation with **Dimesitylborane**

Conclusion

Dimesitylborane, born from the foundational explorations of organoborane chemistry, has evolved into an indispensable tool for synthetic chemists. Its unique steric and electronic properties, conferred by the bulky mesityl groups, enable highly selective transformations, particularly in Lewis acid-base chemistry and hydroboration reactions. The historical development and the detailed experimental protocols provided in this whitepaper offer a comprehensive resource for researchers seeking to harness the full potential of this remarkable reagent in their scientific endeavors, from fundamental research to the development of novel therapeutics and advanced materials.

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